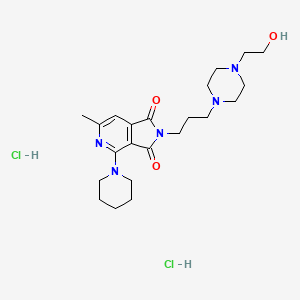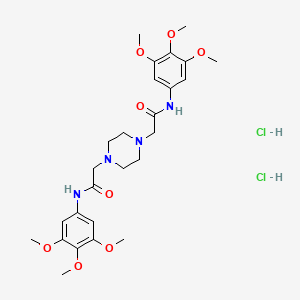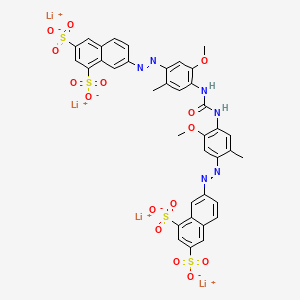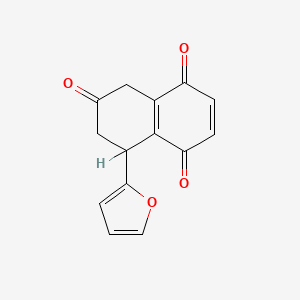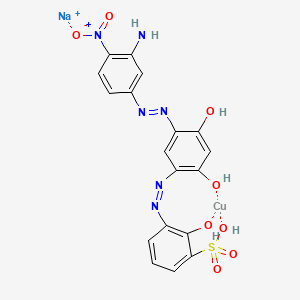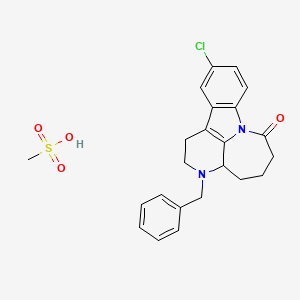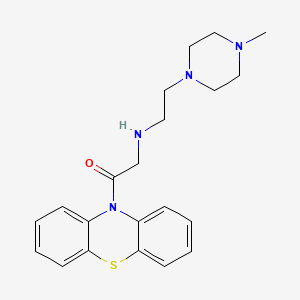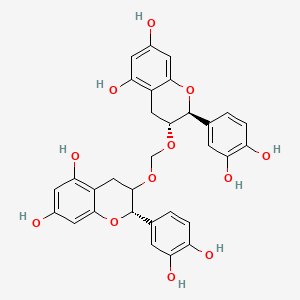
9-Tetradecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide is a complex organic compound characterized by its unique structure, which includes a hydroxy and methoxy substituted phenyl group attached to a tetradecenamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide typically involves a multi-step process. One common method starts with the preparation of the 4-hydroxy-3-methoxybenzylamine, which is then reacted with a tetradecenoyl chloride under basic conditions to form the desired amide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The double bond in the tetradecenamide chain can be reduced to form a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include quinone derivatives, saturated amides, and various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific functional properties.
Mecanismo De Acción
The mechanism by which N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding with proteins, affecting their function. Additionally, the compound’s structure allows it to interact with lipid membranes, potentially altering membrane fluidity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N(Z)-((4-Hydroxyphenyl)methyl)-9-tetradecenamide
- N(Z)-((3-Methoxyphenyl)methyl)-9-tetradecenamide
- N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-decenamide
Uniqueness
N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of interactions with biological targets compared to similar compounds with only one substituent.
Propiedades
Número CAS |
95548-12-2 |
|---|---|
Fórmula molecular |
C22H35NO3 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]tetradec-9-enamide |
InChI |
InChI=1S/C22H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-22(25)23-18-19-15-16-20(24)21(17-19)26-2/h6-7,15-17,24H,3-5,8-14,18H2,1-2H3,(H,23,25)/b7-6- |
Clave InChI |
MPJJUXAOMCGCAB-SREVYHEPSA-N |
SMILES isomérico |
CCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
SMILES canónico |
CCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


